2-(4-{[1,1'-biphenyl]-4-carbonyl}piperazin-1-yl)-N-ethyl-6-methylpyrimidin-4-amine
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Overview
Description
This compound is a derivative of pyrimidine, which is a basic aromatic ring that consists of two nitrogen atoms. It also contains a piperazine ring, which is a common feature in many pharmaceuticals due to its ability to improve the pharmacokinetic properties of a drug .
Molecular Structure Analysis
The molecular structure of this compound would be determined by techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .Scientific Research Applications
Chemical Synthesis and Derivative Studies
Research has shown that pyrimidine derivatives, such as 2-[4-(biphenyl-4-ylcarbonyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine, have been synthesized and studied for various properties and applications. For instance, Takamizawa et al. (1968) explored the reactions of thiamine with amines to synthesize morpholino and piperazino derivatives, indicating the versatility of pyrimidine compounds in chemical synthesis Takamizawa, Hirai, & Hamashima, 1968.
Antimicrobial and Pharmacological Activities
Some derivatives of pyrimidine, structurally related to 2-[4-(biphenyl-4-ylcarbonyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine, have been synthesized and evaluated for their antimicrobial activities. Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives and screened them for antimicrobial activities, demonstrating the potential of pyrimidine derivatives in developing new antimicrobial agents Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007.
Molecular Docking and Drug Design
The structural versatility of pyrimidine derivatives, including compounds like 2-[4-(biphenyl-4-ylcarbonyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine, makes them suitable candidates for drug design and molecular docking studies. Ali et al. (2015) conducted molecular docking studies of synthesized 2-chloro-N-(4-phenylthiazol-2-yl)acetamide derivatives, targeting the GlcN6P synthase biosynthetic pathway for antimicrobial agent development. This research highlights the potential of pyrimidine derivatives in the discovery of new therapeutic agents Ali, Kumar, Afzal, & Bawa, 2015.
Photoluminescence and Material Science
Pyrimidine derivatives also find applications in material science due to their unique photoluminescent properties. Purkait et al. (2017) synthesized group 12 metal complexes with a piperazine-ethyl-pyridin-2-yl-methylene-amine ligand, revealing insights into the coordination chemistry and photoluminescence properties of these complexes. Such studies demonstrate the application of pyrimidine derivatives in developing new materials with desirable optical properties Purkait, Aullón, Zangrando, Majchrzak, Nawrot, Caminade, & Majoral, 2017.
Mechanism of Action
Properties
IUPAC Name |
[4-[4-(ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl]-(4-phenylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O/c1-3-25-22-17-18(2)26-24(27-22)29-15-13-28(14-16-29)23(30)21-11-9-20(10-12-21)19-7-5-4-6-8-19/h4-12,17H,3,13-16H2,1-2H3,(H,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNIZLTLYKSLJQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=C1)C)N2CCN(CC2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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